Pentafluorophenyl 4-phenylbenzene-1-sulfonate
Overview
Description
Pentafluorophenyl 4-phenylbenzene-1-sulfonate is a chemical compound with the molecular formula C18H9F5O3S and a molecular weight of 400.32 g/mol . It is known for its unique structure, which includes a pentafluorophenyl group and a phenylbenzene sulfonate group. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of Pentafluorophenyl 4-phenylbenzene-1-sulfonate typically involves the reaction of pentafluorophenol with 4-phenylbenzene-1-sulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Pentafluorophenyl 4-phenylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonate esters or amides.
Elimination-Addition Reactions: It can undergo elimination-addition pathways, especially in the presence of strong bases.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s sulfonate group can be involved in redox processes under certain conditions.
Common reagents used in these reactions include bases like sodium hydride, potassium carbonate, and nucleophiles such as primary and secondary amines . The major products formed depend on the nucleophile used, resulting in various sulfonate esters or amides.
Scientific Research Applications
Pentafluorophenyl 4-phenylbenzene-1-sulfonate has several applications in scientific research:
Mechanism of Action
The mechanism by which Pentafluorophenyl 4-phenylbenzene-1-sulfonate exerts its effects involves the reactivity of the sulfonate group. The pentafluorophenyl group enhances the electrophilicity of the sulfonate, making it more reactive towards nucleophiles . This increased reactivity allows for efficient formation of sulfonate esters and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Pentafluorophenyl 4-phenylbenzene-1-sulfonate can be compared with other sulfonate esters, such as:
Methyl 4-phenylbenzene-1-sulfonate: This compound has a methyl group instead of a pentafluorophenyl group, making it less reactive towards nucleophiles.
Ethyl 4-phenylbenzene-1-sulfonate: Similar to the methyl derivative, this compound has an ethyl group, resulting in lower reactivity compared to the pentafluorophenyl derivative.
Phenyl 4-phenylbenzene-1-sulfonate: This compound has a phenyl group, which also results in lower reactivity compared to the pentafluorophenyl derivative.
The uniqueness of this compound lies in its enhanced reactivity due to the presence of the pentafluorophenyl group, making it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-phenylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F5O3S/c19-13-14(20)16(22)18(17(23)15(13)21)26-27(24,25)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFIMSUQBQLBQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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